molecular formula C13H19FN2O B7925313 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide

2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide

Cat. No.: B7925313
M. Wt: 238.30 g/mol
InChI Key: FDHNXNNCEKNWKS-UHFFFAOYSA-N
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Description

2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide is a substituted acetamide derivative characterized by a fluorinated aromatic ring and branched alkyl groups. Its structure features:

  • A 4-fluoro-phenyl substituent, which introduces electron-withdrawing effects due to fluorine’s high electronegativity.
  • An N-isopropyl group, contributing steric bulk that may influence binding interactions in biological systems.
  • A central acetamide backbone with a primary amino group, enabling hydrogen bonding and solubility modulation.

This compound is of interest in medicinal chemistry, as amide derivatives are frequently explored for antimicrobial, analgesic, and CNS-targeting activities .

Properties

IUPAC Name

2-amino-N-[1-(4-fluorophenyl)ethyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-9(2)16(13(17)8-15)10(3)11-4-6-12(14)7-5-11/h4-7,9-10H,8,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHNXNNCEKNWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C1=CC=C(C=C1)F)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorinated Phenyl Intermediate: The starting material, 4-fluoroacetophenone, undergoes a Friedel-Crafts acylation reaction to introduce the isopropyl group.

    Amidation Reaction: The intermediate is then reacted with an appropriate amine, such as isopropylamine, under controlled conditions to form the amide bond.

    Final Amination:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups like nitro, sulfonyl, or halogens.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes an amino group, a fluorinated phenyl ring, and an isopropyl acetamide moiety. This structural configuration contributes to its biological activity, particularly as a dopamine transporter (DAT) inhibitor.

Dopamine Transporter Inhibition

Research has highlighted the potential of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide as a DAT inhibitor. A study demonstrated that compounds with similar structures exhibited therapeutic effects in preclinical models of psychostimulant abuse. These compounds reduced the reinforcing effects of cocaine and methamphetamine without inducing psychostimulant behaviors themselves .

Table 1: DAT Affinities of Related Compounds

CompoundDAT Affinity (Ki, nM)
2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamideTBD
Bis(4-fluorophenyl)methyl)sulfinyl)ethylpiperazine23
Other analogsVaries

GPR88 Agonism

Another promising area of research involves the compound's potential as a GPR88 agonist. GPR88 is an orphan receptor implicated in psychiatric disorders. Computational docking studies suggest that compounds related to 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide may bind to allosteric sites on GPR88, enhancing its therapeutic profile for neurodegenerative conditions .

Case Study 1: Psychostimulant Abuse Models

In a series of experiments involving rat models, researchers evaluated the efficacy of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide in reducing methamphetamine self-administration. The results indicated a significant decrease in drug-seeking behavior, suggesting that this compound could be developed as a treatment for addiction .

Case Study 2: Neuroprotective Effects

A recent study investigated the neuroprotective effects of structurally similar compounds on neuronal cell lines exposed to neurotoxic agents. The findings showed that these compounds could mitigate cell death and promote survival pathways, indicating their potential use in treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of derivatives of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide have shown varying degrees of efficacy against different bacterial strains. Notably, certain analogs demonstrated significant inhibition zones against Gram-positive bacteria, indicating potential applications in antimicrobial therapy .

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEnterococcus faecium17

Mechanism of Action

The mechanism by which 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide exerts its effects involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain receptors or enzymes, while the amide and amino groups facilitate interactions with biological macromolecules. These interactions can modulate signaling pathways, enzyme activities, or receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural similarities with the target molecule, differing primarily in substituents or backbone modifications:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) pKa (Predicted) Boiling Point (°C) Key Features
2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide 4-Fluoro-phenyl C₁₃H₁₉FN₂O ~238.3* ~8.0† ~360† High electronegativity; metabolic stability
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide 3-Chloro-phenyl C₁₃H₁₉ClN₂O 254.76 8.33 368.6 Increased lipophilicity; halogenated bioactivity
2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide Dihydrodioxin C₁₄H₁₇ClN₂O₃ 296.75‡ N/A N/A Enhanced solubility via oxygen-rich ring
(S)-2-Amino-N-(4-fluoro-phenyl)-3-methyl-butyramide 4-Fluoro-phenyl C₁₂H₁₅FN₂O 222.26 ~7.8† ~350† Branched alkyl chain; stereospecific activity

*Estimated based on substitution of Cl (35.45 g/mol) with F (19 g/mol) in the 3-chloro analog.
†Predicted based on electronic effects of substituents.
‡Calculated from molecular formula.

Functional Group Impact on Properties

Halogen Substituents
  • Fluorine (4-Fluoro-phenyl) :
    • Electron-withdrawing effect lowers pKa (~8.0 vs. 8.33 for 3-chloro analog), enhancing solubility in polar solvents .
    • Improves metabolic stability compared to chlorine due to stronger C-F bonds, reducing oxidative degradation .
  • Chlorine (3-Chloro-phenyl) :
    • Increases lipophilicity (logP ~2.5 vs. ~2.0 for fluoro analog), favoring membrane permeability .
Alkyl Groups
  • N-Cyclopropyl (as in ):
    • Strained ring system may enhance conformational rigidity, improving target binding affinity .
Backbone Modifications
  • Sulfanyl or Methoxy Groups (e.g., ): Sulfanyl-acetamide derivatives exhibit notable antimicrobial activity due to thioether-mediated redox interactions .

Biological Activity

2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide is a synthetic organic compound notable for its structural features, which include an amino group, an isopropyl group, and a phenyl-ethyl group attached to an acetamide backbone. This compound has gained attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide is C15H24N2OC_{15}H_{24}N_2O. Its unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Binding to Receptors : The compound may bind to various receptors on the cell surface, initiating intracellular signaling pathways.
  • Enzyme Inhibition : It can inhibit the activity of certain enzymes, affecting metabolic processes.
  • Gene Expression Modulation : It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Biological Activities

Research into the biological activities of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide has revealed several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and colon cancer (HT-29) models .
  • Neuropharmacological Effects : Investigations into related compounds suggest that modifications in the structure can lead to varying degrees of activity at neurotransmitter receptors, indicating potential applications in treating neurological disorders .
  • Antimicrobial Properties : Some derivatives of acetamides have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific functional groups appears crucial for enhancing this activity .

Case Studies

Several studies have explored the biological activity of compounds structurally related to 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide:

  • A study reported that derivatives with similar acetamide structures exhibited potent cytotoxicity against multiple cancer cell lines, outperforming standard chemotherapeutic agents like cisplatin in certain models .
  • Another investigation highlighted the role of specific substituents in enhancing neuropharmacological effects, suggesting that variations in the phenyl ring could significantly alter receptor affinity and efficacy .

Comparison with Similar Compounds

To better understand the unique properties of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide, it can be compared with similar compounds:

Compound NameStructureNotable Activity
2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamideC15H24N2OPotential anticancer activity
2-Amino-N-isopropyl-N-(1-phenyl-methyl)-acetamideC14H22N2ONeuropharmacological effects
2-Amino-N-isopropyl-N-(1-cyclohexyl)-acetamideC15H27N2OAntimicrobial properties

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